Comparative Solid-State Conformation: Planarity vs. Twisting in 4-Halogenated Thiazoles
The solid-state conformation of 4-(4-bromophenyl)-2-methyl-1,3-thiazole is significantly more planar than its 4-chloro analog, as determined by X-ray crystallography. The dihedral angles between the thiazole and aryl rings are measured at 4.2(6)° and 7.5(6)° for the two independent molecules in the asymmetric unit [1]. In contrast, a related compound with a 4-chlorophenyl group shows a greater degree of twisting, with a reported dihedral angle of 7.4(1)° between its chlorophenyl and thiazole rings [2].
| Evidence Dimension | Dihedral angle between thiazole and aryl ring |
|---|---|
| Target Compound Data | 4.2(6)° and 7.5(6)° (two independent molecules) |
| Comparator Or Baseline | 4-chlorophenyl-substituted analog: 7.4(1)° (one of the dihedral angles) |
| Quantified Difference | Target compound shows up to 3.2° less deviation from planarity compared to the chloro-analog's reported angle. |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
Planarity can strongly influence π-π stacking interactions and binding affinity, making the bromo derivative a distinct candidate for applications where a flat aromatic surface is required.
- [1] Bernès, S., Berros, M., & Sánchez-Viesca, F. (2003). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Acta Crystallographica Section C, 59(6), o321-o322. View Source
- [2] Biblioteca Phorteeducacional. (n.d.). Search results for 'Thiazole' (entry for C15H8Cl2N2O2S). Retrieved from https://biblioteca.phorteeducacional.com.br/items?query=Thiazole View Source
